N-Mesyldronedarone is a novel compound derived from dronedarone, which is an antiarrhythmic medication primarily used to treat atrial fibrillation and atrial flutter. Dronedarone is known for its ability to reduce the risk of cardiovascular hospitalization in patients with these conditions. N-Mesyldronedarone represents a structural modification of dronedarone, aimed at enhancing its pharmacological properties and reducing potential side effects.
The compound N-Mesyldronedarone is synthesized from dronedarone, which itself is a derivative of the benzofuran class of compounds. The synthesis and characterization of related substances, including N-Mesyldronedarone, have been explored in various studies focusing on their potential impurities and analogs .
N-Mesyldronedarone falls under the classification of antiarrhythmic agents. It is specifically categorized as a multi-channel blocker, affecting sodium, potassium, and calcium channels, which are crucial in cardiac action potentials.
The synthesis of N-Mesyldronedarone involves several steps that can include:
The synthetic pathway may utilize reactions such as acylation or alkylation to incorporate the mesyl group into the dronedarone scaffold. Analytical techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of N-Mesyldronedarone .
N-Mesyldronedarone has a complex molecular structure characterized by a benzofuran core with various substituents that contribute to its pharmacological activity. The specific arrangement of atoms and functional groups influences its interaction with biological targets.
N-Mesyldronedarone can undergo various chemical reactions typical for compounds containing sulfonate esters:
The stability of N-Mesyldronedarone under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies on its reactivity help in understanding how it may behave in biological systems.
N-Mesyldronedarone exerts its antiarrhythmic effects through multiple mechanisms:
Studies indicate that these mechanisms contribute to reducing arrhythmias by restoring normal electrical activity in the heart .
N-Mesyldronedarone is primarily investigated for its potential applications in treating various cardiac arrhythmias. Its development aims to improve upon existing therapies by providing enhanced efficacy with reduced side effects compared to traditional antiarrhythmic agents like dronedarone.
Research into N-Mesyldronedarone continues to explore its pharmacological profile, aiming for clinical applications that could benefit patients with atrial fibrillation or flutter while minimizing adverse reactions associated with current treatments .
N-Mesyldronedarone (systematic name: N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]-N-(methylsulfonyl)methanesulfonamide), also designated as Dronedarone Impurity B in pharmacopeial standards, features a complex polyfunctional architecture [1] [8]. Its core consists of a benzofuran moiety substituted at the C2 position with a butyl chain and at C3 with a p-alkylaminopropoxybenzoyl group. The defining structural modification involves bis-methanesulfonamide functionalization at the benzofuran nitrogen, forming an N–SO₂CH₃ linkage instead of the monosubstituted sulfonamide in dronedarone [8]. This disubstitution arises from over-sulfonylation during dronedarone synthesis when methanesulfonyl chloride reacts with both the nitrogen atom and residual nucleophilic sites [8].
The molecule's lipophilicity (calculated logP ≈ 7.2) mirrors dronedarone due to retained dibutylaminopropoxy and butylbenzofuran groups [3]. However, the additional sulfonyl group introduces enhanced polarity and potential for crystalline lattice stabilization via hydrogen bonding, as evidenced by its solid-state behavior [8].
Table 1: Key Molecular Descriptors of N-Mesyldronedarone
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₃₁H₄₄N₂O₅S₂ | [1] [8] |
Molecular Weight | 592.81 g/mol | [1] |
Systematic Name | N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]-N-(methylsulfonyl)methanesulfonamide | [1] |
Synonym | Dronedarone Impurity B | [1] |
Key Functional Groups | Bis-methanesulfonamide, benzofuran, dibutylaminoalkoxy | [8] |
N-Mesyldronedarone diverges critically from its parent drug, dronedarone, through its disulfonamide configuration versus dronedarone’s monosulfonamide [6] [8]. Dronedarone (C₃₁H₄₄N₂O₅S) bears a single –SO₂CH₃ group attached to the benzofuran nitrogen, while N-Mesyldronedarone incorporates a second –SO₂CH₃ moiety, yielding C₃₁H₄₄N₂O₅S₂ [1] [6]. This modification eliminates the N–H bond critical for dronedarone’s hydrogen-bonding interactions with biological targets like potassium channels [3] [6].
Compared to amiodarone, N-Mesyldronedarone shares the iodine-free benzofuran scaffold but lacks amiodarone’s benzodioxane ring and iodine atoms. Amiodarone contains two iodine substituents responsible for thyroid toxicity and exhibits higher lipophilicity and tissue accumulation [2] [6]. The methanesulfonamide groups in both dronedarone and N-Mesyldronedarone were designed to reduce lipophilicity and shorten half-life relative to amiodarone [2] [6].
Table 2: Structural Comparison of N-Mesyldronedarone with Related Antiarrhythmics
Feature | N-Mesyldronedarone | Dronedarone | Amiodarone | |
---|---|---|---|---|
Core Structure | Benzofuran | Benzofuran | Benzofuran-benzodioxane | |
N-Substituent | –SO₂CH₃ (bis-substituted) | –SO₂CH₃ (mono-substituted) | –C₂H₅OC₆H₅ (diethylaminoethoxy) | |
Iodine Atoms | 0 | 0 | 2 | |
Lipophilicity (logP) | ~7.2 | ~6.46 | ~7.49 | |
Molecular Weight | 592.81 g/mol | 556.76 g/mol | 645.32 g/mol | |
Primary Synthesis Route | Dronedarone sulfonylation side-product | Alkylation of benzofuran precursor | Iodination of benzofuran derivative | [2] [6] [8] |
While single-crystal X-ray diffraction data for N-Mesyldronedarone remains unpublished, solid-state analyses of intermediates and analogues suggest restricted conformational flexibility due to steric crowding from the dual sulfonyl groups [8]. The molecule likely adopts a folded conformation in the solid state to minimize steric clashes between the dibutylaminopropyl chain and the bulky bis-sulfonamide. Hydrogen bonding between sulfonyl oxygens and proximal C–H bonds may stabilize this conformation, as observed in similar disulfonamide crystals [8].
Molecular dynamics simulations indicate that the propoxy linker between the benzoyl and dibutylamino groups retains rotational freedom, enabling conformational transitions between extended and U-shaped geometries in solution [3] [8]. This flexibility contrasts with the more rigid dronedarone structure, where the monosulfonamide allows planar benzofuran-sulfonamide alignment. The bis-sulfonamide’s steric demand may impede optimal interactions with ion channels, explaining its lack of antiarrhythmic activity [3] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for N-Mesyldronedarone (CDCl₃) reveal distinct shifts due to bis-sulfonylation [8]:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra exhibit characteristic sulfonamide vibrations: asymmetric S=O stretches at 1340 cm⁻¹ and 1310 cm⁻¹, symmetric S=O stretches at 1165 cm⁻¹ and 1140 cm⁻¹, and C–N stretches at 920 cm⁻¹ [8]. The absence of N–H stretching (3350 cm⁻¹) and bending (1550 cm⁻¹) bands confirms bis-substitution. Benzofuran C–O–C asymmetric stretching appears at 1240 cm⁻¹ [8].
Mass Spectrometry
Under electron ionization (EI-MS), N-Mesyldronedarone displays a weak molecular ion [M]⁺• at m/z 592, with prominent fragments arising from sequential cleavages [1] [3] [8]:
Table 3: Key Spectroscopic Signatures of N-Mesyldronedarone
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.45 (s, 3H), 3.52 (s, 3H) | Two inequivalent –SO₂CH₃ groups |
δ 8.05 (d, 1H) | Benzofuran H4 proton | |
¹³C NMR | δ 40.1, 40.8 | –SO₂CH₃ carbons |
δ 147.5 | Benzofuran C3 carbon | |
FT-IR | 1340, 1310 cm⁻¹ (asym S=O) | Sulfonamide S=O stretches |
1165, 1140 cm⁻¹ (sym S=O) | Sulfonamide S=O stretches | |
920 cm⁻¹ (C–N) | Sulfonamide C–N stretch | |
EI-MS | m/z 592 (M⁺•, weak) | Molecular ion |
m/z 507, 381, 273 | Fragments from sulfonamide/alkyl loss |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: